molecular formula C21H22N6O B10913694 1-ethyl-6-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-6-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913694
M. Wt: 374.4 g/mol
InChI Key: QSUDDHJJSYILJO-UHFFFAOYSA-N
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Description

1-ETHYL-6-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as ethyl, phenyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-6-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring and other substituents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-6-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-ETHYL-6-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-ETHYL-6-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-ETHYL-6-PHENYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-ETHYL-6-PHENYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness: 1-ETHYL-6-PHENYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the pyrazole ring, for example, may confer distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

1-ethyl-6-phenyl-N-(1-propylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-3-11-26-12-10-19(25-26)24-21(28)16-13-18(15-8-6-5-7-9-15)23-20-17(16)14-22-27(20)4-2/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,25,28)

InChI Key

QSUDDHJJSYILJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4

Origin of Product

United States

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